D-Leucine-1-14C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

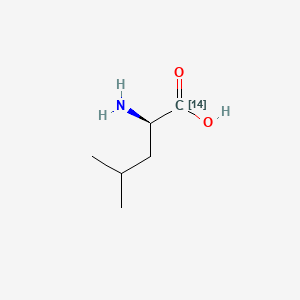

D-Leucine-1-14C is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 133.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Protein Metabolism Studies

D-Leucine-1-14C is instrumental in studying protein metabolism due to its ability to track the incorporation of leucine into proteins. Research has shown that leucine plays a crucial role in stimulating protein synthesis in muscle tissues.

Case Study: Muscle Protein Synthesis

In a study involving isolated rat hemidiaphragms, the incorporation of this compound was measured to assess its effect on muscle protein synthesis. The results indicated that preincubation with leucine significantly increased the specific activity of muscle proteins when incubated with [14C]lysine, suggesting that leucine enhances protein synthesis by promoting amino acid incorporation into proteins .

| Parameter | Value |

|---|---|

| Leucine Concentration | 0.5 mM |

| Time of Incubation | 30-60 minutes |

| Specific Activity Increase | Significant (P < 0.01) |

Amino Acid Uptake Studies

This compound is also used to investigate amino acid uptake in various tissues. This is particularly relevant for understanding how different conditions affect nutrient absorption.

Case Study: Splanchnic and Leg Tissue Uptake

A study measured the uptake of this compound in splanchnic and leg tissues during an amino acid infusion in healthy volunteers. The findings showed that these tissues accounted for approximately 50% of total-body leucine flux, indicating significant metabolic activity and uptake .

| Tissue | Leucine Uptake (%) |

|---|---|

| Splanchnic | 23 ± 1 |

| Leg | 18 ± 2 |

Metabolic Pathway Elucidation

The compound is vital for elucidating metabolic pathways involving leucine. It helps researchers understand how leucine is metabolized and its effects on various physiological processes.

Case Study: Leucine Metabolism in Rats

In a study examining the absorption, distribution, metabolism, and excretion of this compound in rats, it was found that a significant portion was oxidized to CO2 within hours post-administration. The study traced the metabolites in plasma and urine, demonstrating the complexity of leucine metabolism and its role as a precursor for other metabolites like β-hydroxy-β-methylbutyrate (HMB) .

| Metabolite | Percentage Recovery (%) |

|---|---|

| D-Leucine | 73.1 |

| HMB | 3.1 |

| KIC | 15.0 |

Nutritional Studies

This compound has been applied in nutritional research to assess dietary impacts on protein metabolism and overall health.

Case Study: Nutritional Impact on Protein Turnover

Research utilizing this compound has demonstrated how dietary changes affect protein turnover rates. In one study, variations in dietary protein intake were shown to significantly influence the incorporation rates of leucine into muscle proteins, highlighting its importance in dietary recommendations for athletes and individuals undergoing rehabilitation .

Environmental Studies

The applications of this compound extend beyond human physiology; it is also used in environmental science to measure bacterial production.

Case Study: Bacterial Production Measurement

A study employed the D-Leucine incorporation technique to measure bacterial production across various aquatic habitats. The findings confirmed that this compound can effectively quantify bacterial activity, providing insights into ecosystem dynamics .

Propiedades

Número CAS |

26011-27-8 |

|---|---|

Fórmula molecular |

C6H13NO2 |

Peso molecular |

133.17 g/mol |

Nombre IUPAC |

(2R)-2-amino-4-methyl(114C)pentanoic acid |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i6+2 |

Clave InChI |

ROHFNLRQFUQHCH-IXMPRESVSA-N |

SMILES |

CC(C)CC(C(=O)O)N |

SMILES isomérico |

CC(C)C[C@H]([14C](=O)O)N |

SMILES canónico |

CC(C)CC(C(=O)O)N |

Key on ui other cas no. |

26011-27-8 |

Secuencia |

L |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.